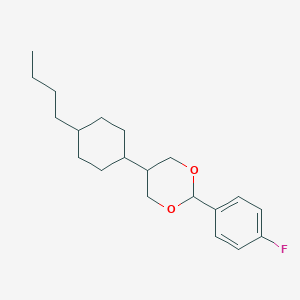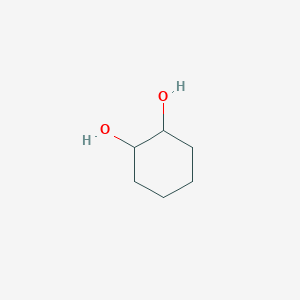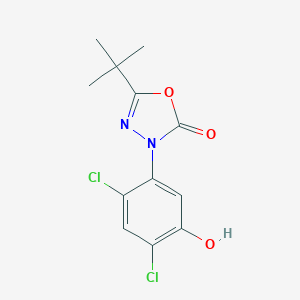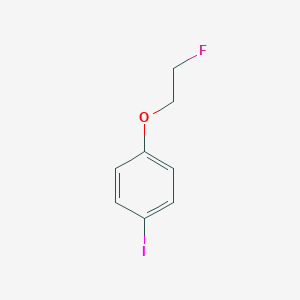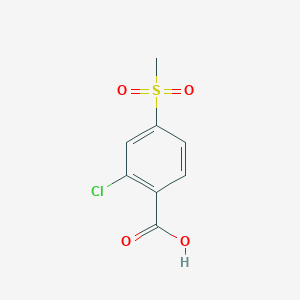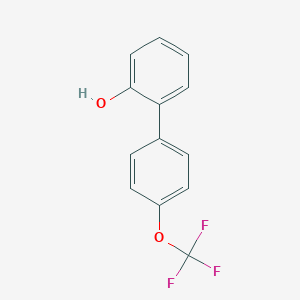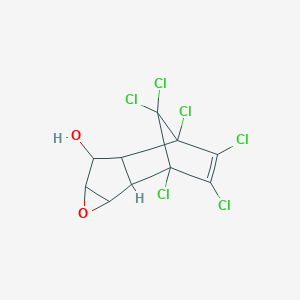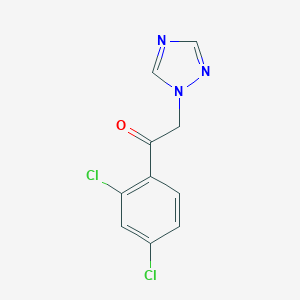
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound with the molecular formula C10H7Cl2N3O. It has an average mass of 256.088 Da and a monoisotopic mass of 254.996613 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring attached to an ethanone group, which is further connected to a 2,4-dichlorophenyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 428.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C. Its enthalpy of vaporization is 68.4±3.0 kJ/mol, and it has a flash point of 213.0±31.5 °C .Applications De Recherche Scientifique
Synthesis and Antifungal Activity
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone and its derivatives have been synthesized and shown to possess significant antifungal activities. These compounds, including novel derivatives, have displayed inhibitory effects against pathogens like Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica, demonstrating comparable or superior efficacy to known antifungals like hymexazol (Ruan et al., 2011).
Structural Characterization
The molecular structure of compounds related to 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone has been extensively studied. This includes analysis through techniques like 1H NMR, 13C NMR, and X-ray crystallography, providing insights into their structural properties and potential applications in various fields, such as pharmaceuticals and agrochemicals (Xu et al., 2005).
Industrial Applications
In addition to pharmaceutical uses, derivatives of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone are key intermediates in the synthesis of agricultural fungicides, such as prothioconazole. Optimized synthetic processes have been developed for these compounds, demonstrating their applicability in industrial settings due to high yields and facile preparation under mild conditions (Ji et al., 2017).
Heme Oxygenase Inhibition
This compound and its derivatives have been explored for their potential in inhibiting heme oxygenases (HO-1 and HO-2). The variations in the aromatic moieties of these compounds have been found to significantly affect their inhibitory potential, indicating potential therapeutic applications in areas like neuroprotection and anti-inflammatory treatments (Roman et al., 2010).
Anti-Inflammatory Potential
The anti-inflammatory properties of derivatives of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone have been investigated. Some compounds have shown remarkable activity in this area, suggesting their potential in developing new anti-inflammatory medications (Karande & Rathi, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMICFWUQPTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353396 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |
CAS RN |
58905-16-1 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

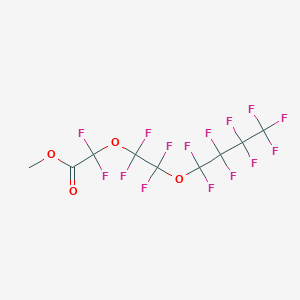
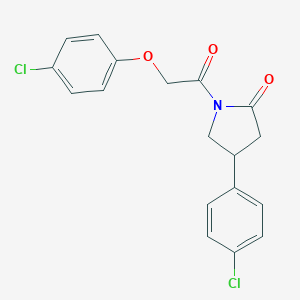
![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
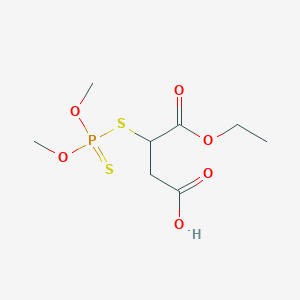
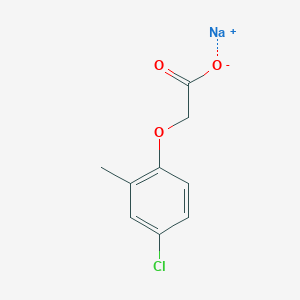
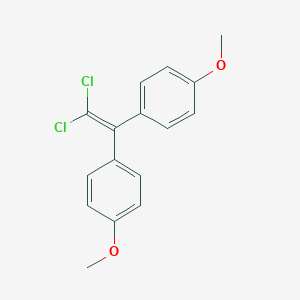
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)
